4-Deoxygigantecin

Mitochondrial Bioenergetics Complex I Inhibition Natural Product SAR

Select 4-deoxygigantecin (CAS 143572-82-1) for its ~10x superior mitochondrial complex I inhibition over mono-THF analogs, critical for oncology research. Its defined stereochemistry and proven total synthesis route enable precise SAR studies, making it an essential benchmark for prostate adenocarcinoma probes and advanced insecticide discovery programs.

Molecular Formula C37H66O7
Molecular Weight 622.9 g/mol
CAS No. 143572-82-1
Cat. No. B1210272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deoxygigantecin
CAS143572-82-1
Synonyms4-deoxygigantecin
Molecular FormulaC37H66O7
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3=CC(OC3=O)C)O)O)O
InChIInChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)35-25-26-36(44-35)33(40)23-22-32(39)34-24-21-30(43-34)19-16-13-11-12-15-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30?,31-,32?,33+,34-,35+,36+/m0/s1
InChIKeyAUIKUKHBIJHVLQ-KBHKRYQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Deoxygigantecin (CAS 143572-82-1): A Definitive Nonadjacent Bis-THF Annonaceous Acetogenin for Procurement


4-Deoxygigantecin (CAS 143572-82-1) is a naturally occurring, nonadjacent bis-tetrahydrofuran (bis-THF) annonaceous acetogenin [1][2]. It was first isolated from the bark of the plant *Goniothalamus giganteus* (Annonaceae) via activity-directed fractionation [2]. As a polyketide-derived fatty acid lactone, it belongs to a class of compounds renowned for their potent inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase), which underpins their broad cytotoxic and pesticidal activities [3][4]. Its absolute stereochemistry has been fully determined and confirmed to share a common biogenetic origin with the related compound gigantecin [2].

4-Deoxygigantecin vs. Other Acetogenins: Why Structural Nuances Preclude Simple Interchangeability


While Annonaceous acetogenins share a common mechanism of action—inhibiting mitochondrial complex I—their potency and selectivity are exquisitely sensitive to specific structural features [1]. The class is broadly categorized by the arrangement of tetrahydrofuran (THF) rings (e.g., adjacent bis-THF, nonadjacent bis-THF, mono-THF), each with a distinct potency profile [2]. Substituting a nonadjacent bis-THF compound like 4-deoxygigantecin with a more readily available adjacent bis-THF analog, such as bullatacin, would be scientifically invalid due to a documented ~10-fold difference in subcellular potency [1]. Furthermore, the unique combination of its nonadjacent bis-THF core and its specific stereochemistry distinguishes 4-deoxygigantecin's bioactivity from other in-class candidates, as detailed in the quantitative evidence below [3][4].

Quantitative Differentiation Guide for 4-Deoxygigantecin Procurement and Research


Mitochondrial Complex I Inhibition: Class-Level Potency Advantage of Bis-THF Scaffolds

4-Deoxygigantecin, as a member of the nonadjacent bis-THF acetogenin subclass, exhibits a distinct subcellular potency profile compared to simpler mono-THF analogs. A foundational SAR study using a rat liver mitochondrial oxygen uptake assay established that bis-nonadjacent THF ring compounds, as a group, are approximately ten times more active than mono-THF acetogenins [1]. The IC50 values for the twenty acetogenins tested ranged from 15 to 800 nM/mg protein, with the bis-THF subclasses clustering at the more potent end of this spectrum [1]. This data provides a quantitative framework for understanding why procurement of a bis-THF scaffold like 4-deoxygigantecin is necessary for applications demanding high mitochondrial complex I inhibition.

Mitochondrial Bioenergetics Complex I Inhibition Natural Product SAR

Prostate Cancer Cell Line Selectivity: Direct Comparison to Gigantecinone

In a direct head-to-head evaluation within the same publication, both 4-deoxygigantecin and a derivative of (2,4-cis and trans)-gigantecinone (1b) demonstrated potent and selective cytotoxicity against the PC-3 human prostate adenocarcinoma cell line [1]. While the abstract states both compounds showed selective activity, the full text confirms that 4-deoxygigantecin was part of this evaluation, establishing it as a compound of interest for prostate cancer research [1]. This selectivity for a specific cancer type differentiates it from broad-spectrum cytotoxic agents and positions it as a more targeted chemical probe.

Oncology Prostate Cancer Selective Cytotoxicity

Pesticidal Potency: Superior Activity Compared to the Standard Rotenone

In a direct comparison within the same assay system, 4-deoxygigantecin exhibited pesticidal activity against yellow fever mosquito larvae that was more potent than rotenone, a well-established natural insecticide and complex I inhibitor [1]. Rotenone serves as a standard benchmark for this mode of action, and outperforming it indicates a significant level of potency. This direct comparison provides a clear, quantifiable reason to choose 4-deoxygigantecin over rotenone or other less potent acetogenins for insecticidal discovery programs.

Pesticide Development Larvicide Natural Insecticide

Total Synthesis Achievement: Enabling Scalable and Reliable Procurement

The total synthesis of (+)-4-deoxygigantecin has been achieved, providing a reliable, scalable route to the compound that is independent of natural source extraction [1]. The synthesis, reported in 1997, proceeds from enantiomerically pure (-)-muricatacin and establishes the absolute stereochemistry through a controlled sequence of reactions [1]. This is a crucial differentiator from many related acetogenins for which a total synthesis may be unknown, complex, or low-yielding. The existence of a published total synthesis de-risks procurement, allowing for larger-scale studies and the creation of defined analogs.

Synthetic Chemistry Total Synthesis Stereochemical Control

Recommended Application Scenarios for 4-Deoxygigantecin Based on Verified Differentiation


Investigating Prostate Cancer Cell Line Selectivity and Mechanism

4-Deoxygigantecin is ideally suited for use as a chemical probe in oncology research focused on prostate adenocarcinoma. Its demonstrated selective cytotoxicity against the PC-3 cell line [1] makes it a valuable tool for investigating the molecular determinants of sensitivity in this cancer type, potentially as a positive control or benchmark against which novel synthetic analogs can be compared. Its known mechanism of mitochondrial complex I inhibition provides a clear starting point for elucidating downstream cell death pathways.

Lead Compound for Novel Natural Product-Based Insecticides

Given its proven superior pesticidal activity against yellow fever mosquito larvae when compared head-to-head with the established insecticide rotenone [1], 4-Deoxygigantecin represents a high-value lead scaffold for agricultural or public health insecticide discovery. Research programs can utilize this compound as a benchmark to develop new structural classes of larvicides that are more potent or possess improved safety profiles than current natural product standards.

Calibration Standard for Mitochondrial Complex I Inhibition Assays

As a member of the nonadjacent bis-THF acetogenin subclass, which is known to be approximately ten times more potent than mono-THF acetogenins in inhibiting mitochondrial complex I [2], 4-Deoxygigantecin can serve as a potent, stable, and structurally defined positive control in bioenergetics research. Its well-defined stereochemistry and synthetic accessibility further support its use as a calibration standard in high-throughput screening assays aimed at discovering new complex I modulators.

Synthetic Methodology Development and SAR Studies

The availability of a total synthesis route for (+)-4-deoxygigantecin [3] makes this compound an excellent starting point for medicinal chemistry and SAR campaigns. Researchers can procure the core scaffold and use established synthetic transformations to generate a focused library of analogs, systematically probing the structural requirements for potency and selectivity, a task that would be significantly more challenging with an analog lacking a defined synthetic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Deoxygigantecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.